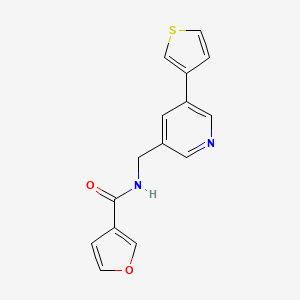

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene moiety at the 5-position and a furan-3-carboxamide group via a methylene linker. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., furopyridine carboxamides, thiazole derivatives) suggest possible applications in antimicrobial or kinase-inhibitory therapies .

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-1-3-19-9-12)17-7-11-5-14(8-16-6-11)13-2-4-20-10-13/h1-6,8-10H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJVTTHSGZYBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene and pyridine rings. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of various substituted pyridine and furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can be used to study the interaction of thiophene and pyridine derivatives with biological targets. It may also serve as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as organic semiconductors and pharmaceuticals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The thiophene and pyridine rings can interact with specific receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Calculated based on molecular formula.

Key Observations :

Core Heterocycles : The target compound’s pyridine-thiophene-furan system contrasts with pyrazole (e.g., ) or furo[2,3-b]pyridine cores (e.g., ), which may alter electronic properties and binding affinities.

Substituent Effects: Electron-Withdrawing Groups: Analogs like the nitro-furan derivative () exhibit enhanced trypanocidal activity due to the nitro group, absent in the target compound. Fluorinated Moieties: Fluorophenyl and trifluoropropyl groups in improve metabolic stability and lipophilicity compared to the target’s non-fluorinated structure.

Spectral and Analytical Data

- Target Compound: No direct spectral data are provided, but analogous compounds (e.g., ) confirm structural validation via ¹H/¹³C NMR, HRMS, and LC/MS.

- Analog-Specific Data: Compound : Melting point (297°C), IR (NH, C=O, NO₂ peaks), and HRMS validated. Compound : LC/MS retention time (3.23 min) and M+H = 552 confirmed.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

1. Antitumor Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.50 |

| A549 (Lung) | 26.00 |

| HepG2 (Liver) | 14.31 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Results indicate moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections.

Case Studies

-

Case Study on Antitumor Efficacy :

A study conducted on the efficacy of this compound against MCF7 cells demonstrated an IC50 value of 12.50 µM, indicating significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis via caspase activation. -

Case Study on Anti-inflammatory Effects :

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 levels, suggesting its potential for managing inflammatory diseases.

Q & A

Basic: What are the optimal synthetic pathways for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Core Formation : Construct the pyridine-thiophene scaffold via Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring .

- Methylation and Carboxamide Formation : React the intermediate with furan-3-carbonyl chloride in the presence of a base (e.g., triethylamine) to introduce the carboxamide group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopic Techniques :

- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., thiophene protons at δ 7.2–7.5 ppm, furan carbonyl at ~160 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation .

Intermediate: What analytical methods are recommended to assess purity and detect byproducts?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to quantify purity (>98%) and identify impurities .

- TLC : Monitor reaction progress using silica plates and iodine visualization.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S .

Intermediate: How can solubility challenges be addressed in formulation for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers for in vitro studies.

- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility, guided by pKa calculations (e.g., using MarvinSketch) .

- Surfactant-Assisted Dispersion : Polysorbate-80 or Cremophor-EL for in vivo formulations .

Advanced: How should conflicting crystallographic data be resolved during structural refinement?

Methodological Answer:

- Multi-Software Validation : Cross-validate using SHELXL , Olex2, and Phenix to resolve discrepancies in electron density maps.

- Twinned Data Analysis : Apply the TwinRotMat algorithm in SHELXL for twinned crystals .

- Statistical Metrics : Prioritize models with lower R-factor (<5%) and higher CC (≥90%) .

Advanced: What computational strategies are effective for predicting biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., kinases) to predict binding affinities.

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- QSAR Modeling : Train models on analogs with known IC values to prioritize synthesis targets .

Advanced: How can structure-activity relationships (SARs) guide derivative design?

Methodological Answer:

- Functional Group Modulation : Replace the furan ring with pyrrole or thiazole to study electronic effects on target binding .

- Steric Modifications : Introduce methyl groups at the pyridine C2 position to evaluate steric hindrance impacts .

- Pharmacophore Mapping : MOE or Schrödinger Suite to identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .

Intermediate: What strategies mitigate degradation during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Light Protection : Use amber vials to avoid photodegradation of the thiophene moiety.

- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How is regioselectivity achieved during thiophene-pyridine coupling?

Methodological Answer:

- Directed Metalation : Use Pd(OAc)/XPhos catalysts to direct coupling to the pyridine C5 position .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to control reaction pathways .

- DFT Calculations : Gaussian 16 to predict transition states and optimize reaction coordinates .

Intermediate: What scaling considerations are critical for multi-gram synthesis?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors to improve heat management and yield for exothermic steps .

- Catalyst Recycling : Immobilized Pd catalysts on magnetic nanoparticles to reduce costs.

- Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.